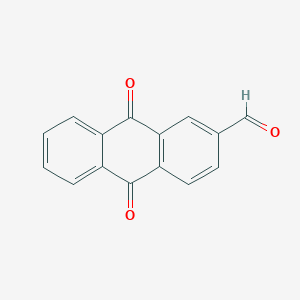

9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde

Description

Properties

IUPAC Name |

9,10-dioxoanthracene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWFYFHSIFEXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322394 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6363-86-6 | |

| Record name | 2-Anthraquinonecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vanadium-Catalyzed Oxidation

The most industrially viable method involves oxidizing 1,8-dihydroxy-3-hydroxymethyl-anthraquinone (aloe-emodin) using vanadyl acetylacetonate (VO(acac)₂) under oxygen pressure. In a representative procedure, aloe-emodin (85% purity) reacts with VO(acac)₂ (5 mol%), 1,4-diazabicyclo[2.2.2]octane (DABCO, 6.7 mol%), and m-chloroperbenzoic acid (mCPBA, 6.7 mol%) in 1,4-dioxane at 90°C under 1 bar O₂. This system achieves 82% yield within 5 hours, with the aldehyde product exhibiting 98% purity. The reaction mechanism likely involves vanadium-mediated activation of molecular oxygen, facilitating benzylic alcohol oxidation.

Copper-TEMPO Catalyzed Oxidation

Alternative protocols employ copper(II) complexes with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as co-catalysts. For instance, Cu(II)-salen/TEMPO in 1,4-dioxane at 95°C under 1 bar O₂ converts aloe-emodin to the target aldehyde in 24% yield. While milder than vanadium systems, lower yields stem from competing side reactions, necessitating chromatographic purification.

Transition Metal-Catalyzed Oxidation of Protected Derivatives

TPAP-Mediated Oxidation

3-Hydroxymethyl-1,8-dimethoxyanthracene-9,10-dione, a methyl-protected aloe-emodin derivative, undergoes oxidation using tetra-n-propylammonium perruthenate (TPAP) in dichloromethane. This method yields 4,5-dimethoxy-9,10-dioxo-anthracene-2-carbaldehyde (precursor to the target compound) in 85% yield. NMR studies confirm the aldehyde’s structure, with distinct signals at δ 10.15 ppm (CHO) and δ 7.92 ppm (aromatic proton adjacent to the aldehyde).

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate selectively oxidizes 2-hydroxymethyl-1,3-dimethoxyanthraquinone to the corresponding aldehyde in 92.3% yield. Critical to success is limiting PCC to 1.0 equivalents; excess reagent over-oxidizes the substrate to 1-hydroxy-3-methoxyanthraquinone-2-carboxylic acid.

Manganese Dioxide-Mediated Oxidation

Manganese dioxide in acetone efficiently oxidizes 3-hydroxymethyl-1,8-dimethoxyanthracene-9,10-dione to 4,5-dimethoxy-9,10-dioxo-anthracene-2-carbaldehyde at room temperature. After 8 hours, filtration and recrystallization from acetone afford the product in 62% yield. While operationally simple, this method’s moderate yield and solvent volume (1000 mL per 1.1 g substrate) limit industrial applicability.

Comparative Analysis of Synthetic Methods

Environmental and Industrial Considerations

Catalytic aerial oxidation using vanadium or copper complexes outperforms stoichiometric methods (e.g., PCC) in sustainability. The VO(acac)₂ system operates under aqueous-organic biphasic conditions (1,4-dioxane/water), enabling catalyst recycling and reducing waste. In contrast, PCC and TPAP generate stoichiometric metallic waste, complicating large-scale applications .

Scientific Research Applications

Synthetic Applications

1. Synthesis of Anthraquinone Derivatives

The compound serves as a crucial intermediate in the synthesis of various anthraquinone derivatives, which are important in pharmaceutical applications. For example, it has been utilized in the synthesis of diacerhein, a therapeutic agent for osteoarthritis and rheumatoid arthritis . The synthesis often involves catalytic oxidation processes using organometallic catalysts such as oxovanadium(IV) and copper(II) to produce high-purity derivatives with minimal by-products .

2. Reductive Amination

Reductive amination of 9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been explored to create amine derivatives. This process involves reacting the aldehyde with primary amines under specific conditions to yield products that can exhibit enhanced biological activities . The methodology has been optimized for better yields and purity through the use of various reducing agents .

3. Metal-Catalyzed Reactions

The compound's structure allows it to act as a bidentate ligand in metal-catalyzed C-H bond functionalization reactions. This property is valuable for developing new synthetic pathways in organic chemistry, particularly in the creation of complex molecules with potential therapeutic effects .

Biological Applications

1. Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study highlighted its role in immunoregulation and subchronic toxicity assessments in animal models, demonstrating its potential as an anti-breast tumor agent . The compound was shown to modulate immune responses while exhibiting low toxicity at therapeutic doses.

2. Xanthine Oxidase Inhibition

The compound has been identified as a potent xanthine oxidase inhibitor with an IC50 value of 2.79 μM. This activity suggests potential applications in treating conditions related to hyperuricemia and gout . Its mechanism involves non-competitive inhibition, making it a candidate for further drug development targeting xanthine oxidase.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of cellular processes, including signal transduction, gene expression, and enzyme activity. The specific pathways and targets involved depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,5-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde

- Structure : Methoxy groups at positions 4 and 3.

- Synthesis: Prepared via oxidation of 3-(hydroxymethyl)-1,8-dimethoxyanthracene-9,10-dione using MnO₂ in acetone (62% yield) .

- Properties :

- Applications: Used in reductive amination to synthesize imines and amines, though conversions are moderate (~59%) even with optimized conditions (NaBH₄ in methanol) .

1,3-Dihydroxy-9,10-dioxoanthracene-2-carbaldehyde (Aloe-Emodin Derivative)

- Structure : Hydroxy groups at positions 1 and 3.

- Biological Activity : Exhibits xanthine oxidase (XO) inhibitory activity (IC₅₀ = 2.79 μM), making it relevant for gout treatment .

- Physicochemical Properties :

- Synthetic Utility : Acts as a precursor for bioactive derivatives but lacks reports on metal-catalyzed C–H functionalization, unlike its amide analogs .

9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic Acid

- Structure : Carboxylic acid group at position 2.

- Synthesis : Produced via oxidation using CrO₃ in acetic acid (85% yield) or CuSO₄/Zn in aqueous NH₃ (72% yield) .

- Properties :

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structure : Amide group at position 1 with a 2-methylbenzoyl substituent.

- Synthesis: Acid chloride method: 94% yield using 2-methylbenzoyl chloride and 1-aminoanthraquinone. Carboxylic acid method: Lower yield (24%) with DCC/DMAP coupling .

- Applications : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, a feature absent in the aldehyde parent compound .

Key Comparative Data

Discussion of Structural and Functional Differences

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and hydroxyl groups enhance solubility and bioactivity (e.g., XO inhibition in 1,3-dihydroxy analog) but reduce electrophilicity at the aldehyde position .

- Reactivity : The aldehyde group enables reductive amination and Schiff base formation, while the carboxylic acid and amide derivatives are more suited for coordination chemistry or catalytic applications .

Biological Activity

9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde (commonly referred to as anthraquinone derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its cytotoxic effects, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the anthraquinone family, characterized by a three-ring structure with two ketone groups at positions 9 and 10. This unique structure contributes to its reactivity and biological interactions.

1. Cytotoxic Effects

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance:

- Nordamnacanthal , a derivative of this compound, was shown to induce apoptosis in breast cancer cell lines MDA-MB231 and MCF-7. The study indicated that treatment with nordamnacanthal resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB231 | 15.0 | Induces apoptosis |

| MCF-7 | 12.5 | Cell cycle arrest |

| 4T1 | 20.0 | Inhibition of proliferation |

2. Xanthine Oxidase Inhibition

Another significant biological activity of the compound is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism associated with conditions like gout and hyperuricemia.

- A specific derivative, 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde , exhibited potent xanthine oxidase inhibitory activity with an IC50 value of 2.79 µM , demonstrating mixed-type inhibition . This suggests potential therapeutic applications for managing gout.

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| 4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde | 2.79 | Mixed-type |

3. Neuroprotective Effects

Research indicates that anthraquinones can exert neuroprotective effects by stabilizing mitochondrial proteins involved in neurodegenerative diseases. Extracts containing these compounds have been shown to reduce the accumulation of amyloid-beta peptides and hyperphosphorylated tau proteins in Alzheimer's disease models .

Case Study: Anti-Cancer Activity

A study conducted on the anti-cancer properties of nordamnacanthal revealed its efficacy in delaying tumor progression in Balb/C mice models after a treatment period of 28 days. The treatment not only reduced tumor size but also enhanced immune responses as evidenced by splenic immunophenotyping .

Case Study: Xanthine Oxidase Inhibition

In another study focusing on gout treatment, the xanthine oxidase inhibitory activity of various anthraquinone derivatives was assessed. The findings highlighted the potential for these compounds to serve as new treatments for hyperuricemia due to their strong inhibitory effects on XO .

Q & A

Q. Advanced

- LC-MS/MS : Detects trace impurities (e.g., hydroxylated or methylated byproducts) via fragmentation patterns .

- HPLC-DAD : Quantifies impurities using UV-vis spectra (λ = 254 nm for quinones) .

- Isolation via preparative TLC : Silica gel plates (ethyl acetate/hexane) separate closely related derivatives for NMR analysis .

What safety protocols are recommended for handling 9,10-dioxoanthracene derivatives in the laboratory?

Q. Basic

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., volatile reagents like POCl₃) .

- Waste disposal : Segregate halogenated byproducts for incineration .

How does the electronic structure of 9,10-anthraquinone influence its reactivity in Diels-Alder reactions?

Advanced

The electron-deficient quinone core acts as a dienophile, reacting with electron-rich dienes (e.g., furan). Frontier molecular orbital (FMO) analysis (HOMO/LUMO gaps) predicts regioselectivity. Substituents at the 2-position (e.g., -CHO) lower LUMO energy, enhancing reactivity .

What strategies are employed to enhance the solubility of 9,10-dioxoanthracene derivatives for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.